1-(2-Bromophenyl)propan-1-amine CAS 1231245-16-1 properties
1-(2-Bromophenyl)propan-1-amine CAS 1231245-16-1 properties
An In-depth Technical Guide to 1-(2-Bromophenyl)propan-1-amine (CAS 1231245-16-1)
Foreword
As a Senior Application Scientist, my experience has consistently demonstrated that the successful application of a chemical building block hinges on a deep, nuanced understanding of its properties, synthesis, and reactivity. The compound 1-(2-Bromophenyl)propan-1-amine is a molecule of significant interest, positioned at the intersection of synthetic methodology and applied medicinal chemistry. Its structure, featuring a chiral center directly attached to a functionalized aromatic ring, presents it as a valuable precursor for creating complex molecular architectures. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, synthesizing core chemical data with practical, field-proven insights into its synthesis, characterization, and potential applications.
Core Molecular Characteristics
1-(2-Bromophenyl)propan-1-amine is a primary amine characterized by a propyl amine group attached to a benzene ring substituted with a bromine atom at the ortho position. This arrangement provides two key points for chemical modification: the nucleophilic amine and the aryl bromide, which is amenable to various cross-coupling reactions.
Chemical Structure
Caption: Chemical structure of 1-(2-Bromophenyl)propan-1-amine.
Physicochemical Properties
The properties of this compound are crucial for its handling, reaction setup, and integration into drug discovery workflows. While extensive experimental data is not publicly available, key properties can be computed or inferred from related structures.
| Property | Value | Source |
| CAS Number | 1231245-16-1 | [1] |
| Molecular Formula | C₉H₁₂BrN | [2] |
| Molecular Weight | 214.10 g/mol | [2] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred from similar compounds[3][4] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Low water solubility is likely.[5] | General amine properties |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[1][6] |
Synthesis and Mechanistic Insights
The synthesis of primary amines from ketones is a cornerstone of modern organic chemistry. A highly reliable method to produce 1-(2-Bromophenyl)propan-1-amine is through the reductive amination of its corresponding ketone precursor, 1-(2-Bromophenyl)propan-1-one. This transformation is efficient and allows for the introduction of the primary amine group in a controlled manner.
Proposed Synthesis Workflow
The workflow involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the target primary amine.
Caption: Proposed synthesis via reductive amination.
Detailed Experimental Protocol: Reductive Amination
This protocol describes a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product confirmed with standard analytical techniques.
Materials:
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Ammonium acetate (NH₄OAc)
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Sodium cyanoborohydride (NaBH₃CN) or a safer alternative like sodium triacetoxyborohydride (STAB)
-
Methanol (MeOH)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(2-Bromophenyl)propan-1-one (1.0 eq) in methanol.
-
Causality: Methanol is an excellent solvent for both the ketone starting material and the ammonium salt, facilitating a homogenous reaction environment.
-
-
Imine Formation: Add ammonium acetate (5-10 eq) to the solution. Stir at room temperature for 30-60 minutes.
-
Causality: A large excess of the ammonia source is used to drive the equilibrium towards the formation of the imine intermediate. Ammonium acetate serves as both the ammonia source and a mild acid catalyst.
-
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2.0 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight.
-
Causality: NaBH₃CN is a selective reducing agent that is more reactive towards the protonated imine than the ketone starting material, minimizing the formation of the corresponding alcohol byproduct. The reaction is cooled initially to control any exotherm.
-
-
Workup: Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between dichloromethane and saturated NaHCO₃ solution.
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Causality: The aqueous workup removes inorganic salts. The basic NaHCO₃ solution neutralizes the reaction mixture and ensures the product is in its free-base form, which is more soluble in the organic solvent.
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-
Extraction and Drying: Separate the layers and extract the aqueous layer twice more with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
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Causality: Multiple extractions ensure complete recovery of the product. The brine wash removes residual water, and the drying agent removes all traces of moisture before solvent evaporation.
-
-
Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure 1-(2-Bromophenyl)propan-1-amine.
Spectroscopic and Analytical Profile
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons (4H): Complex multiplets in the ~7.0-7.6 ppm region, characteristic of an ortho-disubstituted benzene ring. Methine Proton (1H): A triplet or multiplet around ~4.0 ppm, coupled to the adjacent CH₂ and NH₂ protons. Methylene Protons (2H): A multiplet around ~1.6-1.8 ppm. Methyl Protons (3H): A triplet around ~0.9 ppm. Amine Protons (2H): A broad singlet that can appear over a wide range (~1.5-3.0 ppm) and is D₂O exchangeable.[10][12] |
| ¹³C NMR | Aromatic Carbons: Six signals expected in the ~120-145 ppm range, with the carbon bearing the bromine appearing at a distinct chemical shift.[13] Methine Carbon (C-NH₂): A signal around ~50-60 ppm. Aliphatic Carbons: Two signals for the ethyl group carbons in the upfield region (~10-30 ppm). |
| IR Spectroscopy | N-H Stretch: Two characteristic medium-intensity bands for the primary amine around 3300-3400 cm⁻¹. C-H Stretch (Aromatic/Aliphatic): Signals just above and below 3000 cm⁻¹. C=C Stretch (Aromatic): Peaks around 1450-1600 cm⁻¹. C-Br Stretch: A signal in the fingerprint region, typically around 500-650 cm⁻¹.[8] |
| Mass Spec. (EI) | Molecular Ion (M⁺): A pair of peaks at m/z 213 and 215 with a characteristic ~1:1 intensity ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Base Peak: The most stable fragment is often formed by alpha-cleavage, resulting in the loss of an ethyl group, leading to a prominent ion at m/z 184/186.[11][14] |
Applications in Drug Discovery and Development
The structural motifs present in 1-(2-Bromophenyl)propan-1-amine make it a versatile building block for medicinal chemistry programs.
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Chiral Scaffold: The amine is chiral, and its enantiomers can be used to synthesize stereochemically pure active pharmaceutical ingredients (APIs). Enantiomerically pure amines are critical in drug development, as different stereoisomers often exhibit different pharmacological activities and metabolic profiles.[4][15]
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Precursor for Heterocycles: The primary amine can be used in condensation reactions to form a wide variety of nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.[9] The ortho-bromo-substituent can subsequently be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further molecular complexity.[16]
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Prodrug Strategies: The primary amine group is a common handle for creating prodrugs.[17] Derivatization of the amine can be used to improve properties such as solubility, membrane permeability, or taste, or to achieve targeted drug release.[18][19]
Handling and Safety Precautions
A specific Material Safety Data Sheet (MSDS) for CAS 1231245-16-1 is not widely available. However, based on data for structurally related brominated aromatic amines and other research chemicals, the following precautions are advised.[20][21][22]
-
Hazard Classification: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[23][24]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[20]
-
Handling: Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[21]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[22]
References
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MDPI. (2008). Prodrugs for Amines. Available from: [Link]
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Pharmacy 180. Application of Pro-drugs - Medicinal Chemistry. Available from: [Link]
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ResearchGate. (2022). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride. Available from: [Link]
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Cheméo. Chemical Properties of 1-Propanone, 1-phenyl- (CAS 93-55-0). Available from: [Link]
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Pharmaffiliates. CAS No : 439088-16-1. Available from: [Link]
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MDPI. (2021). (2R,3R,5R,6S)-5-Bromo-2-{[(2R,3R,5R)-3-bromo-5-(propa-1,2-dien-1-yl)tetrahydro-furan-2-yl]methyl}-6-ethyltetrahydro-2H-pyran-3-ol. Available from: [Link]
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